molecular formula C17H25N3O3 B589266 3-Nitro Ropivacaine CAS No. 247061-07-0

3-Nitro Ropivacaine

Cat. No.: B589266
CAS No.: 247061-07-0
M. Wt: 319.405
InChI Key: KRANSHYISPICMC-HNNXBMFYSA-N
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Description

3-Nitro Ropivacaine is a derivative of Ropivacaine, a long-acting amide local anesthetic agent. Ropivacaine is widely used in clinical settings for local and regional anesthesia during surgeries and for acute pain management. The addition of a nitro group to the Ropivacaine molecule potentially modifies its pharmacological properties, making this compound an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro Ropivacaine typically involves the nitration of Ropivacaine. The process begins with the preparation of Ropivacaine, which is synthesized from 2,6-dimethylaniline through a series of reactions including acylation, reduction, and cyclization. The nitration step involves treating Ropivacaine with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position on the aromatic ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and ensure the safety of the process.

Chemical Reactions Analysis

Types of Reactions: 3-Nitro Ropivacaine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to form different derivatives.

    Substitution: The nitro group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (chlorine, bromine) or sulfonic acids under acidic conditions.

Major Products Formed:

    Reduction Products: Amino derivatives of Ropivacaine.

    Substitution Products: Halogenated or sulfonated derivatives of Ropivacaine.

Scientific Research Applications

3-Nitro Ropivacaine has several scientific research applications:

    Chemistry: It is used as a model compound to study the effects of nitration on the pharmacological properties of local anesthetics.

    Biology: Research on its interactions with biological membranes and proteins helps in understanding its mechanism of action.

    Industry: Used in the development of new formulations and delivery systems for local anesthetics.

Mechanism of Action

3-Nitro Ropivacaine, like Ropivacaine, exerts its effects by blocking the generation and conduction of nerve impulses. It increases the threshold for electrical excitation in the nerve, slows the propagation of the nerve impulse, and reduces the rate of rise of the action potential. The nitro group may influence its interaction with sodium channels, potentially altering its potency and duration of action.

Comparison with Similar Compounds

    Ropivacaine: The parent compound, widely used as a local anesthetic.

    Bupivacaine: Another long-acting amide local anesthetic with similar uses but higher cardiotoxicity.

    Levobupivacaine: An enantiomer of Bupivacaine with reduced cardiotoxicity.

Uniqueness of 3-Nitro Ropivacaine: The presence of the nitro group in this compound potentially modifies its pharmacokinetic and pharmacodynamic properties, making it a unique compound for research. Its reduced toxicity and altered interaction with sodium channels may offer advantages over other local anesthetics.

Properties

IUPAC Name

(2S)-N-(2,6-dimethyl-3-nitrophenyl)-1-propylpiperidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-4-10-19-11-6-5-7-15(19)17(21)18-16-12(2)8-9-14(13(16)3)20(22)23/h8-9,15H,4-7,10-11H2,1-3H3,(H,18,21)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRANSHYISPICMC-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCCC1C(=O)NC2=C(C=CC(=C2C)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1CCCC[C@H]1C(=O)NC2=C(C=CC(=C2C)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50858199
Record name (2S)-N-(2,6-Dimethyl-3-nitrophenyl)-1-propylpiperidine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247061-07-0
Record name (2S)-N-(2,6-Dimethyl-3-nitrophenyl)-1-propylpiperidine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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